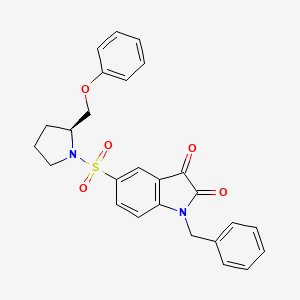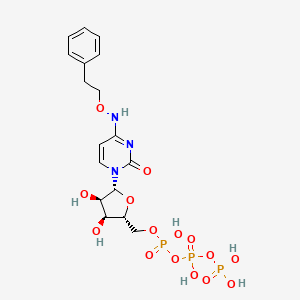
2-Amino-uridine-5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-uridine-5’-monophosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside 2-amino-uridine. This compound is significant in the synthesis of RNA and is involved in numerous metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-uridine-5’-monophosphate typically involves the phosphorylation of 2-amino-uridine. This can be achieved through chemical or enzymatic methods. In the chemical synthesis route, phosphorylating agents such as phosphorus oxychloride or phosphoric acid are used under controlled conditions to ensure the selective formation of the monophosphate ester.
Industrial Production Methods: Industrial production of 2-amino-uridine-5’-monophosphate often employs biocatalytic processes using microorganisms like Saccharomyces cerevisiae. These microorganisms are engineered to enhance the production yield by optimizing metabolic pathways. The fermentation process involves the use of orotic acid as a precursor, which is converted to the desired nucleotide through a series of enzymatic reactions .
化学反応の分析
Types of Reactions: 2-Amino-uridine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives, while substitution reactions can produce various substituted uridine monophosphates.
科学的研究の応用
2-Amino-uridine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is essential in studying RNA synthesis and function.
Medicine: It has potential therapeutic applications in treating metabolic disorders and as a precursor in the synthesis of antiviral drugs.
Industry: It is used in the production of nucleotide-based food additives and pharmaceuticals
作用機序
The mechanism of action of 2-amino-uridine-5’-monophosphate involves its incorporation into RNA during transcription. It interacts with various enzymes and proteins involved in RNA synthesis, influencing the overall process. The compound targets specific molecular pathways, including the pyrimidine metabolism pathway, which is crucial for nucleotide biosynthesis .
Similar Compounds:
- Uridine-5’-monophosphate
- Cytidine-5’-monophosphate
- Thymidine-5’-monophosphate
Comparison: 2-Amino-uridine-5’-monophosphate is unique due to the presence of an amino group at the 2-position of the uridine base. This modification enhances its reactivity and allows for specific interactions with enzymes and other biomolecules. Compared to uridine-5’-monophosphate, it has distinct chemical properties that make it suitable for specialized applications in research and industry .
特性
分子式 |
C9H14N3O8P |
|---|---|
分子量 |
323.20 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-9-11-5(13)1-2-12(9)8-7(15)6(14)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,14-15H,3H2,(H2,10,11,13)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
ONSQLDCEJIIUJS-XVFCMESISA-N |
異性体SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
正規SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Methyl-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B10772583.png)
![4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide](/img/structure/B10772584.png)
![3-[[(cyanoamino)-[2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methylidene]amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B10772591.png)
![(5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772611.png)
![(4R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxymethyl]-4-hydroxyoxan-2-one](/img/structure/B10772620.png)
![3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid](/img/structure/B10772627.png)
![(8Z)-8-[2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1H-pyrazol-3-ylidene]-1,3-di(prop-2-enyl)purine-2,6-dione](/img/structure/B10772632.png)
![(4R,6S)-6-[[2-[chloro(cyclohexyl)methyl]-4,6-dimethylphenoxy]methyl]-4-hydroxyoxan-2-one](/img/structure/B10772638.png)

![(1R,2S,5R)-5-methyl-2-propan-2-yl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B10772662.png)
![5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772680.png)